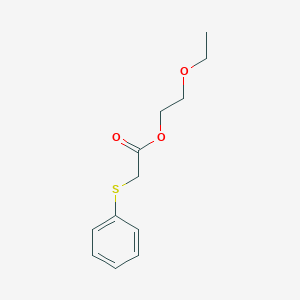![molecular formula C21H28N2 B14266124 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline CAS No. 138749-44-7](/img/structure/B14266124.png)
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is an organic compound with a complex structure It features a cyclohexyl ring substituted with an aminophenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline derivatives react with aldehydes in the presence of a catalyst. For example, the use of Brönsted acidic ionic liquids as catalysts has been shown to be effective in synthesizing aniline-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: Similar in structure but lacks the cyclohexyl ring and additional methyl groups.
4-ANPP (4-anilino-N-phenethylpiperidine): Used as a precursor in pharmaceutical synthesis.
Uniqueness
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
138749-44-7 |
|---|---|
Molekularformel |
C21H28N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
4-[1-(4-aminophenyl)-3,3,5-trimethylcyclohexyl]aniline |
InChI |
InChI=1S/C21H28N2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15H,12-14,22-23H2,1-3H3 |
InChI-Schlüssel |
BDFOELUHQOTNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


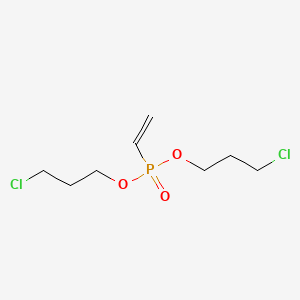

![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)

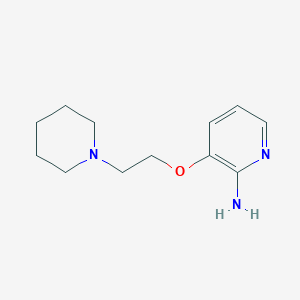

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
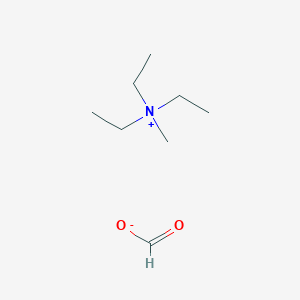
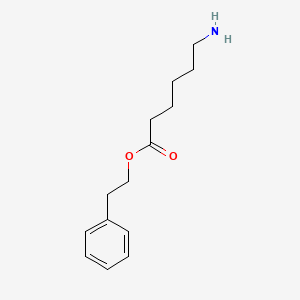
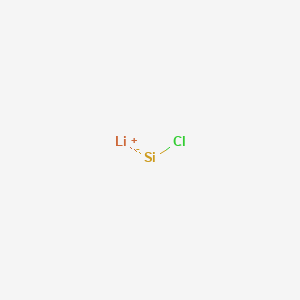
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
